

Toxicological Profile of Bis(1-methylheptyl) phthalate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(1-methylheptyl) phthalate*

Cat. No.: *B089695*

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Disclaimer: Direct toxicological data for **Bis(1-methylheptyl) phthalate** (CAS No. 131-15-7) is limited. This document utilizes a "read-across" approach, leveraging data from structurally similar C8-C9 phthalates, such as di-n-octyl phthalate (DNOP) and diisooctyl phthalate (DIOP), to build a comprehensive toxicological profile. This methodology is a scientifically accepted practice for assessing the potential hazards of data-poor chemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Bis(1-methylheptyl) phthalate is a diester of phthalic acid. Like other phthalates, it is anticipated to be used as a plasticizer. Due to the scarcity of specific toxicological studies on this compound, this guide synthesizes available information on its chemical properties and the toxicological profiles of its close structural analogues to provide a robust assessment of its potential health effects. The primary areas of concern for phthalates include reproductive and developmental toxicity, as well as liver effects.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Properties

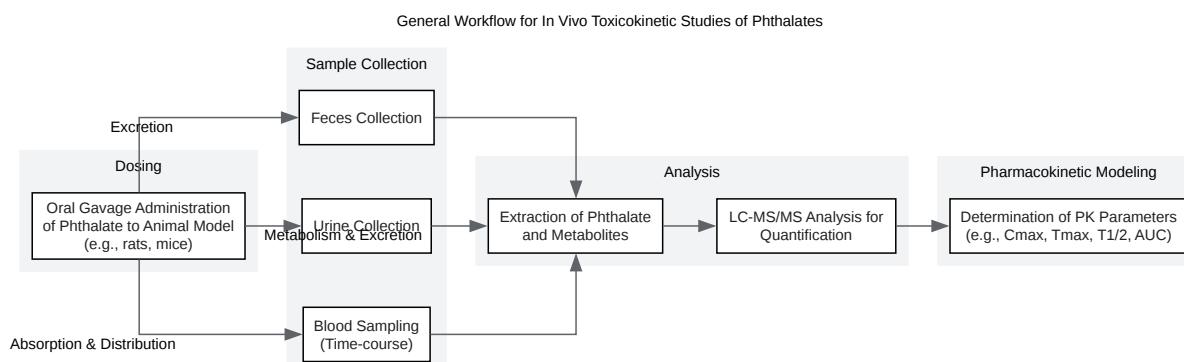
Understanding the physicochemical properties of a substance is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
CAS Number	131-15-7	[9]
Molecular Formula	C ₂₄ H ₃₈ O ₄	[9]
Molecular Weight	390.56 g/mol	[9]
Synonyms	1,2-Benzenedicarboxylic acid, bis(1-methylheptyl) ester; di(2-octyl) phthalate	[9][10]

Toxicokinetics (Based on Analogue Data)

Phthalate esters are generally rapidly absorbed following oral exposure and are metabolized to their corresponding monoesters, which are often considered the primary toxic agents.[11]

Experimental Workflow for Phthalate Toxicokinetic Studies



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Caption: Generalized workflow for studying the toxicokinetics of phthalates in animal models.

Toxicological Endpoints (Based on Analogue Data)

Acute Toxicity

High molecular weight phthalates, including C8-C9 phthalates, generally exhibit low acute oral and dermal toxicity.[\[12\]](#)

Endpoint	Species	Route	Value	Reference
LD50 (DNOP)	Rat	Oral	53,700 mg/kg	[13]
LD50 (DNOP)	Mouse	Oral	>12,800 mg/kg	[13]
LD50 (DIOP)	Rat	Oral	>22,000 mg/kg	[12]
LD50 (DIOP)	Mouse	Oral	2,769 mg/kg	[12]
LD50 (DIOP)	Rabbit	Dermal	>3,160 mg/kg	[12]

Irritation and Sensitization

Available data on analogues suggest that **Bis(1-methylheptyl) phthalate** is likely to be a minimal skin and eye irritant and is not expected to be a skin sensitizer.[\[11\]](#)

Repeated Dose Toxicity

The primary target organs for repeated exposure to C8-C9 phthalates are the liver and kidneys.
[\[14\]](#)[\[15\]](#)

Study Duration	Species	NOAEL	LOAEL	Effects	Reference
13-week (DNOP)	Rat	37 mg/kg/day	350 mg/kg/day	Histological changes in the liver and thyroid.	[11]
2-generation (D79P)	Rat	0.5% in diet	1.0% in diet	Reduced body weight gain, decreased ovary weights, liver effects.	[16]
2-generation (D911P)	Rat	0.5% in diet	1.0% in diet	Reduced body weight gain, slightly reduced epididymal weights, liver effects.	[16]

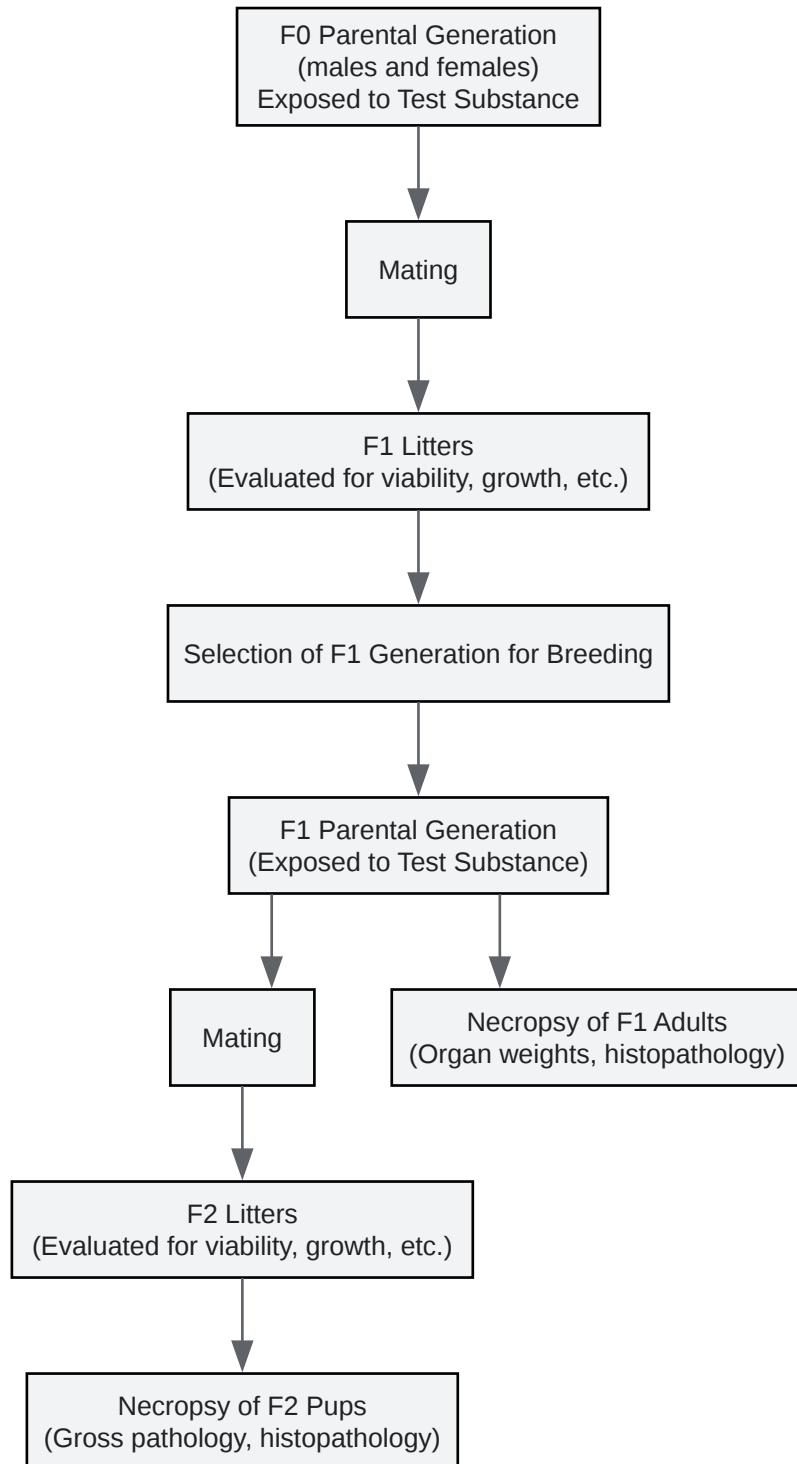
Reproductive and Developmental Toxicity

A significant concern for many phthalates is their potential to act as endocrine disruptors, leading to reproductive and developmental toxicity.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Phthalates with side chains of four to six carbons are generally the most potent in inducing testicular toxicity.[\[7\]](#) While higher molecular weight phthalates like those in the C8-C9 range are generally less potent, some developmental effects have been observed at high doses.[\[17\]](#)[\[18\]](#)

The "phthalate syndrome" in male rodents, characterized by a collection of reproductive tract malformations, is a key concern.[\[6\]](#)[\[7\]](#)

Experimental Protocol for a Two-Generation Reproductive Toxicity Study

Schematic of a Two-Generation Reproductive Toxicity Study

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Caption: Typical experimental design for a two-generation reproductive toxicity study.

Genotoxicity and Carcinogenicity

The available data for analogue C8-C9 phthalates indicate that they are not genotoxic.[11][15]

The carcinogenic potential of many phthalates is linked to peroxisome proliferation, a mechanism to which rodents are more sensitive than humans.[15] For DNOP, the data were insufficient to determine its carcinogenic potential.[11]

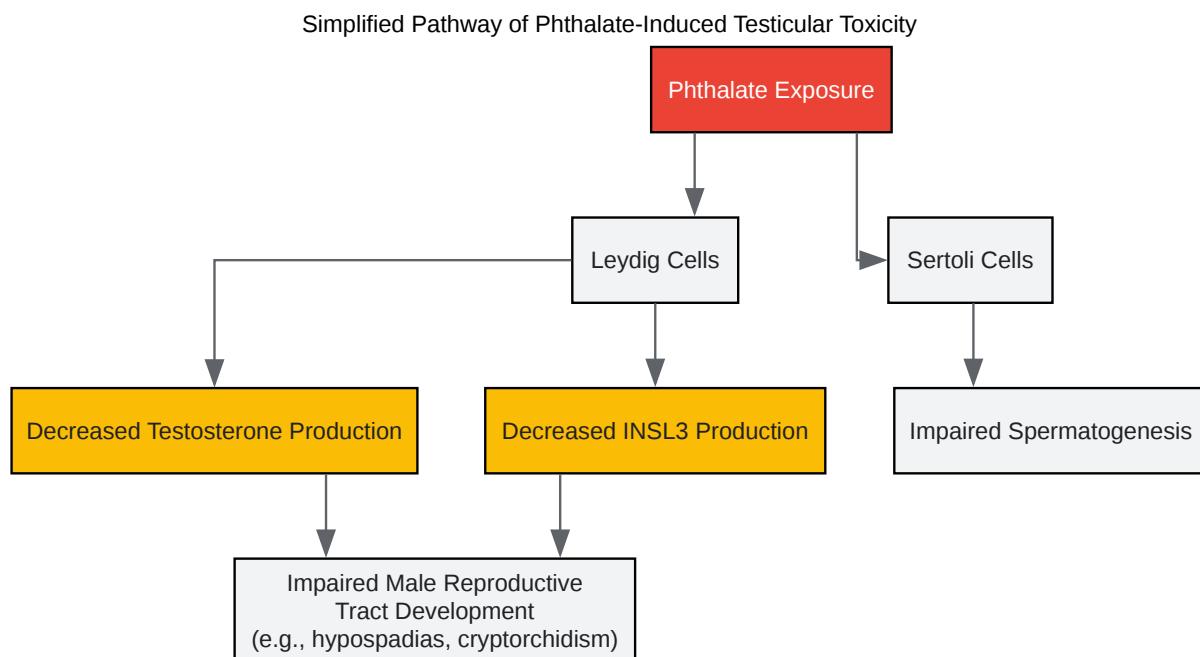
Mechanisms of Toxicity and Signaling Pathways

The toxicity of phthalates is often mediated through multiple signaling pathways.

Endocrine Disruption

Phthalates can interfere with the endocrine system, particularly affecting androgen and thyroid hormone signaling.[5][6] In the developing male, some phthalates can suppress fetal testosterone production, leading to the adverse reproductive outcomes known as the "phthalate syndrome".[7]

Proposed Signaling Pathway for Phthalate-Induced Testicular Toxicity



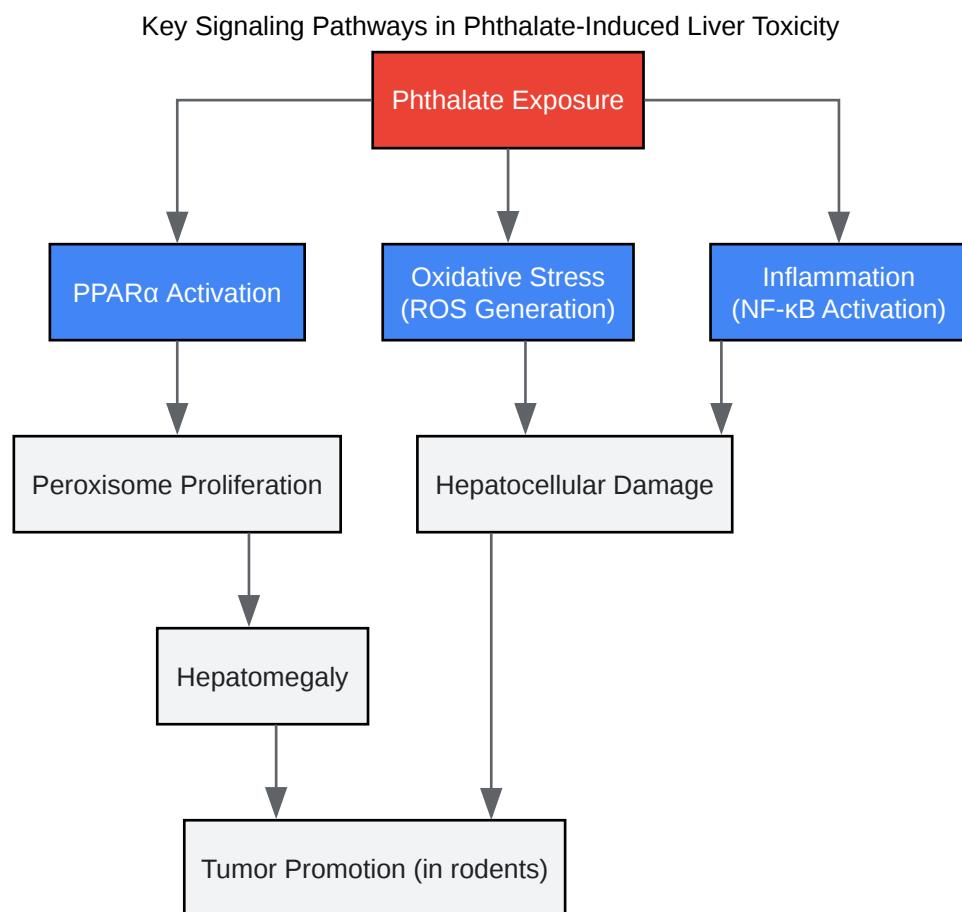
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Caption: Postulated mechanism of phthalate-induced male reproductive toxicity.

Liver Toxicity

Liver effects induced by phthalates can involve peroxisome proliferator-activated receptor alpha (PPAR α) activation, leading to peroxisome proliferation, hepatomegaly, and in some cases, tumors in rodents.[15] Oxidative stress is another key mechanism implicated in phthalate-induced liver injury.[19][20] Recent studies also suggest the involvement of pathways like LXR/SREBP-1c and NF- κ B in DEHP-induced liver injury, which may be relevant for other phthalates.[21]

Signaling Pathways in Phthalate-Induced Hepatotoxicity



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Caption: Interconnected signaling pathways contributing to phthalate-induced liver toxicity.

Conclusion

Based on a read-across analysis of structurally similar C8-C9 phthalates, **Bis(1-methylheptyl) phthalate** is predicted to have a low order of acute toxicity. The primary toxicological concerns for repeated exposure are effects on the liver and kidneys. While it is expected to be less potent than lower molecular weight phthalates, there is a potential for developmental toxicity at high doses. The mechanisms of toxicity are likely to involve endocrine disruption and oxidative stress. Further direct experimental data on **Bis(1-methylheptyl) phthalate** are needed to confirm this toxicological profile.

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